1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound with the molecular formula C13H18N2O. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isobutyryl group attached to the nitrogen atom of the tetrahydroquinoline ring system, and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the acylation of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid by-product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
Scientific Research Applications
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine: Similar structure but with an acetyl group instead of an isobutyryl group.
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine: Contains a benzoyl group, which may confer different biological properties.
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine: Features a propionyl group, affecting its reactivity and applications.
Uniqueness: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to the presence of the isobutyryl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOAXJIIKLUJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.